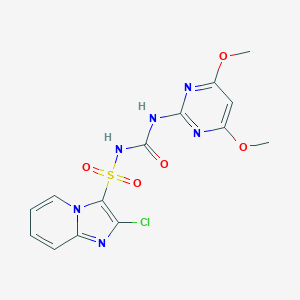









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]2[C:10]=1[S:11]([NH2:14])(=[O:13])=[O:12].C(N(CC)CC)C.Cl[C:23](OC1C=CC=CC=1)=[O:24].[NH2:32][C:33]1[N:38]=[C:37]([O:39][CH3:40])[CH:36]=[C:35]([O:41][CH3:42])[N:34]=1>ClCCl>[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]2[C:10]=1[S:11]([NH:14][C:23]([NH:32][C:33]1[N:34]=[C:35]([O:41][CH3:42])[CH:36]=[C:37]([O:39][CH3:40])[N:38]=1)=[O:24])(=[O:12])=[O:13]
|


|
Name
|
|
|
Quantity
|
6.78 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
6.72 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CC(=N1)OC)OC
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1N=C2N(C=CC=C2)C1S(=O)(=O)N
|
|
Name
|
|
|
Quantity
|
8.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring at 20° to 25° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The mixture is further stirred at the same temperature for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the dichloromethane is removed under reduced pressure and to the residue
|
|
Type
|
ADDITION
|
|
Details
|
is added 50 ml of acetonitrile
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting crystals are collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with three 10 ml portions of acetonitrile and water with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The crystals were dried in vacuo over P2O5
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1N=C2N(C=CC=C2)C1S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.62 g | |
| YIELD: PERCENTYIELD | 87.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 88% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |